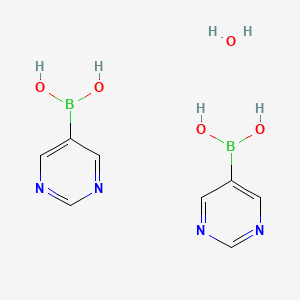

Pyrimidine-5-boronic acid hemihydrate

Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical Synthesis

The pyrimidine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal and materials chemistry. rsc.org Its prevalence in nature is most notably represented by the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. hmdb.ca This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives, leading to the discovery of a wide array of therapeutic agents. nih.gov

The applications of pyrimidine-containing compounds are diverse, spanning antiviral, anticancer, antibacterial, and anti-inflammatory agents. hmdb.canih.gov The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, and the ring system itself can engage in π-stacking interactions, both of which are crucial for molecular recognition and binding to biological targets. Furthermore, the pyrimidine ring can be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties to optimize pharmacological activity. nih.gov

Role of Boronic Acids in Organic Synthesis

Boronic acids, characterized by the R-B(OH)₂ functional group, have become indispensable tools in modern organic synthesis. nih.gov Their stability, generally low toxicity, and ease of handling have contributed to their widespread adoption. nih.gov The most prominent application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. chemicalbook.com This reaction is highly valued for its broad functional group tolerance and reliability, making it a favored method for the synthesis of biaryls and other conjugated systems. chemicalbook.com

Beyond the Suzuki-Miyaura coupling, boronic acids participate in a variety of other important transformations, including the Chan-Lam coupling for the formation of carbon-nitrogen and carbon-oxygen bonds, and the Liebeskind-Srogl coupling for ketone synthesis. nih.gov The Lewis acidic nature of the boron atom also allows boronic acids to form reversible covalent complexes with diols, such as those found in sugars, leading to applications in chemical sensing and molecular recognition. nih.gov

Establishing Pyrimidine-5-boronic Acid Hemihydrate as a Key Synthetic Intermediate

This compound merges the desirable attributes of both pyrimidines and boronic acids into a single, powerful building block. It provides a direct route for the introduction of a pyrimidine moiety into a target molecule, often through the robust and versatile Suzuki-Miyaura cross-coupling reaction. rsc.org The position of the boronic acid group at the 5-position of the pyrimidine ring is particularly significant, as this position is less electron-deficient compared to the 2, 4, and 6 positions, influencing its reactivity and the properties of the resulting coupled products.

This intermediate is employed in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. For instance, it is a key reagent in the preparation of substituted heteroaryl-pyrimidines, a class of compounds frequently investigated for their potential as kinase inhibitors in cancer therapy. In the realm of materials science, this compound is utilized in the synthesis of organic light-emitting diode (OLED) materials, where the electronic properties of the pyrimidine core can be harnessed to create efficient light-emitting compounds. rsc.org The reliable and well-defined reactivity of this compound has solidified its status as a valuable and frequently utilized intermediate in the pursuit of novel functional molecules.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 696602-91-2 | rsc.org |

| Molecular Formula | C₈H₁₂B₂N₄O₅ | rsc.org |

| Molecular Weight | 265.82 g/mol | rsc.org |

| Appearance | Pale cream powder | rsc.org |

| Melting Point | >300 °C | |

| Solubility | Soluble in DMSO and Methanol |

Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons. The proton at the 2-position would appear as a singlet at approximately δ 9.2 ppm. The protons at the 4 and 6 positions would appear as a singlet at around δ 9.0 ppm. The hydroxyl protons of the boronic acid group would likely appear as a broad singlet. |

| ¹³C NMR | The carbon NMR spectrum would display distinct signals for the carbon atoms of the pyrimidine ring. The C2 carbon is expected around δ 160 ppm, the C4 and C6 carbons around δ 158 ppm, and the C5 carbon (attached to boron) would be observed further upfield, though its signal may be broadened due to quadrupolar relaxation of the boron nucleus. |

| FT-IR | The infrared spectrum would be characterized by a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the boronic acid and water of hydration. Aromatic C-H stretching vibrations would be observed around 3100-3000 cm⁻¹. Strong bands in the 1600-1400 cm⁻¹ region would be attributed to the C=C and C=N stretching vibrations of the pyrimidine ring. A characteristic B-O stretching vibration is expected around 1350 cm⁻¹. |

Properties

Molecular Formula |

C8H12B2N4O5 |

|---|---|

Molecular Weight |

265.83 g/mol |

IUPAC Name |

pyrimidin-5-ylboronic acid;hydrate |

InChI |

InChI=1S/2C4H5BN2O2.H2O/c2*8-5(9)4-1-6-3-7-2-4;/h2*1-3,8-9H;1H2 |

InChI Key |

YXMKGFBYXBTOJS-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=CN=C1)(O)O.B(C1=CN=CN=C1)(O)O.O |

Origin of Product |

United States |

Synthetic Methodologies for Pyrimidine 5 Boronic Acid Hemihydrate

Direct Boronation Strategies for Pyrimidine (B1678525) Scaffolds

Direct C-H borylation represents an atom-economical and efficient strategy for synthesizing organoboron compounds. This approach involves the direct conversion of a carbon-hydrogen bond on the pyrimidine ring into a carbon-boron bond, typically facilitated by a transition-metal catalyst.

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the functionalization of various aromatic and heteroaromatic systems. rsc.org However, the application of this methodology to azines like pyrimidine presents unique challenges. The Lewis basic nitrogen atoms within the pyrimidine ring can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or poisoning and resulting in low reactivity. rsc.orgthieme-connect.de This coordination can hinder the catalytic cycle and impede the desired C-H activation.

Furthermore, achieving regioselectivity is a significant hurdle. For an unsubstituted pyrimidine, direct borylation could potentially occur at the C-2, C-4/6, or C-5 positions. The electronic properties of the pyrimidine ring, with its electron-deficient character, influence the reactivity of the different C-H bonds. Controlling the reaction to selectively borylate the C-5 position often requires specific directing groups or carefully chosen catalytic systems that can overcome the electronic and steric biases of the substrate. thieme-connect.de

Research into metal-free C-H borylation offers an alternative pathway. For instance, a pyrimidine-directed, metal-free ortho-C–H borylation has been developed for 2-pyrimidylaniline derivatives using reagents like boron tribromide (BBr₃). rsc.orgrsc.orgnih.gov In this strategy, the pyrimidine ring itself acts as a directing group, facilitating the borylation of an adjacent phenyl ring. While this specific example does not borylate the pyrimidine ring itself, it demonstrates the potential of directing group strategies in C-H functionalization involving pyrimidine scaffolds. rsc.orgrsc.orgnih.gov Adapting such strategies to achieve direct C-5 borylation of the pyrimidine core remains an area of active investigation.

Precursor-Based Synthetic Routes to Pyrimidine-5-boronic Acid Hemihydrate

A more established and widely utilized approach for the synthesis of pyrimidine-5-boronic acid involves the use of a pre-functionalized pyrimidine ring, most commonly a 5-halopyrimidine. This multi-step route offers excellent control over regioselectivity. The typical precursor is 5-bromopyrimidine (B23866).

The general synthetic sequence is as follows:

Halogen-Metal Exchange: 5-Bromopyrimidine is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at very low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. This step generates a highly reactive intermediate, 5-lithiopyrimidine. The low temperature is crucial to prevent side reactions and decomposition of the organolithium species.

Borylation: The 5-lithiopyrimidine intermediate is then quenched by reacting it with an electrophilic boron source. Trialkyl borates, such as triisopropyl borate (B1201080) [B(Oi-Pr)₃] or trimethyl borate [B(OMe)₃], are commonly used. bris.ac.uk The lithium atom is replaced by a boronate ester group.

Hydrolysis: The resulting boronate ester is hydrolyzed under aqueous acidic conditions to yield the final product, pyrimidine-5-boronic acid. Subsequent purification and isolation often yield the compound as a hemihydrate.

This lithiation-borylation methodology is a powerful and versatile tool in organic synthesis for creating C-B bonds with high regiocontrol. bris.ac.uknih.gov The availability of 5-bromopyrimidine as a starting material makes this a practical and reliable route. chemicalbook.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and yield of synthetic routes to pyrimidine-5-boronic acid are highly dependent on the careful optimization of reaction parameters. For precursor-based methods, particularly the lithiation-borylation of 5-bromopyrimidine, several factors are critical.

Base and Solvent: The choice of organolithium reagent and solvent is paramount for the initial halogen-metal exchange. The reaction must be conducted in anhydrous solvents to prevent quenching of the highly basic organolithium reagent.

Temperature: Strict temperature control is essential. The formation of the 5-lithiopyrimidine intermediate is typically performed at -78 °C to ensure its stability. Allowing the temperature to rise prematurely can lead to decomposition and a significant reduction in yield. nih.gov

Reagent Stoichiometry: The molar equivalents of the organolithium base and the borate ester must be carefully controlled to ensure complete conversion of the starting material and to minimize the formation of byproducts.

Hydrolysis Conditions: The final hydrolysis step to convert the boronate ester to the boronic acid requires optimization of the pH and temperature to ensure complete conversion without causing degradation or protodeboronation (cleavage of the C-B bond).

The following table illustrates a representative optimization study for a related metal-free borylation reaction, highlighting how systematic changes in reaction components can significantly impact product yield. nih.gov

| Entry | Boron Reagent (Equiv.) | Base (Equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | BBr₃ (1.0) | - | DCE | 80 | 21 |

| 2 | BBr₃ (2.0) | - | DCE | 80 | 50 |

| 3 | BBr₃ (2.0) | Pyridine (3.0) | DCE | 80 | 65 |

| 4 | BBr₃ (2.0) | 2,6-Lutidine (3.0) | DCE | 80 | 78 |

| 5 | BBr₃ (2.0) | 2,3,5,6-Tetramethylpyrazine (3.0) | DCE | 80 | 84 |

| 6 | BBr₃ (3.0) | 2,3,5,6-Tetramethylpyrazine (3.0) | DCE | 80 | 92 |

Data adapted from a study on a related pyrimidine borylation to demonstrate the principles of reaction optimization. nih.gov

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.innih.gov In the context of pyrimidine derivative synthesis, several green strategies are being explored. powertechjournal.comeurekaselect.com

Alternative Energy Sources: Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for the synthesis of pyrimidine-containing molecules. rasayanjournal.co.inpowertechjournal.com This technique could potentially be applied to accelerate the synthesis of the 5-bromopyrimidine precursor or the subsequent borylation step. Ultrasound-assisted synthesis is another energy-efficient method that can enhance reaction rates. rasayanjournal.co.in

Safer Solvents: Traditional syntheses often rely on volatile and flammable organic solvents like THF and diethyl ether. Green chemistry encourages the exploration of more benign alternatives. While the water-sensitive nature of the lithiation-borylation reaction limits the use of aqueous media, research into reactions in ionic liquids or solvent-free conditions for related heterocyclic syntheses is ongoing. rasayanjournal.co.inresearchgate.net

Catalytic Methods: The development of direct C-H borylation methods (as discussed in section 2.1) aligns with green chemistry principles by improving atom economy and reducing the number of synthetic steps, which in turn minimizes waste generation. thieme-connect.de The use of efficient and recyclable catalysts is a key goal in this area. powertechjournal.com

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly efficient and atom-economical. nih.gov While a direct MCR for pyrimidine-5-boronic acid is not established, the development of such a process would represent a significant advancement in green synthesis.

Applying these principles to the established precursor-based routes involves challenges, particularly due to the moisture-sensitive reagents used. However, future research may focus on developing more robust, catalytic, and environmentally friendly pathways to this important chemical compound.

Reactivity and Reaction Mechanisms of Pyrimidine 5 Boronic Acid Hemihydrate

Mechanistic Investigations of Carbon-Boron Bond Reactivity

The principal reaction involving pyrimidine-5-boronic acid is the Suzuki-Miyaura cross-coupling. The mechanism of this reaction is a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The reactivity of the carbon-boron bond of pyrimidine-5-boronic acid is central to the transmetalation step.

The electron-deficient nature of the pyrimidine (B1678525) ring influences the reactivity of the C-B bond. mdpi.commdpi.com This electron deficiency generally makes the pyrimidine ring a good coupling partner in Suzuki-Miyaura reactions. mdpi.com The nitrogen atoms in the pyrimidine ring can also affect the reaction by coordinating with the palladium catalyst, which can influence the reaction rate and yield. mdpi.com

A significant side reaction that directly involves the cleavage of the carbon-boron bond is protodeboronation. wikipedia.org This reaction involves the replacement of the boronic acid group with a hydrogen atom and is a known undesired pathway in Suzuki-Miyaura couplings. wikipedia.org The mechanism of protodeboronation is highly dependent on the pH of the reaction medium. It can proceed through an acid-catalyzed pathway or a base-catalyzed pathway which involves the formation of a boronate species. wikipedia.org For heteroaromatic boronic acids containing a basic nitrogen, such as pyrimidine-5-boronic acid, zwitterionic species can form under neutral pH conditions, which may lead to rapid protodeboronation through unimolecular fragmentation of the C-B bond. wikipedia.org

The general mechanism for the Suzuki-Miyaura coupling reaction is as follows:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X).

Transmetalation: The organic group from the pyrimidine-5-boronic acid is transferred to the palladium center. This step typically requires activation of the boronic acid with a base to form a more nucleophilic boronate species (-B(OH)3). The pyrimidinyl group then displaces the halide on the palladium complex to form a diorganopalladium(II) intermediate.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com

Stereochemical Considerations in Reactions Involving Pyrimidine-5-boronic Acid Hemihydrate

The synthesis of axially chiral biaryls is an important application of cross-coupling reactions. researchgate.net Atropisomers, which are stereoisomers resulting from hindered rotation around a single bond, can be formed in Suzuki-Miyaura couplings when bulky ortho substituents are present on both coupling partners. rsc.org

While the direct asymmetric synthesis of atropisomers using this compound is not extensively documented in the reviewed literature, the principles of atroposelective synthesis are applicable. The formation of axially chiral pyrimidine derivatives is a known area of research. researchgate.net The control of axial chirality in the synthesis of biaryls can be achieved through various methods, including the use of chiral ligands on the metal catalyst, which can induce enantioselectivity in the coupling step. scispace.com

The synthesis of biaryl pyrimidine nucleosides has been accomplished through Suzuki-Miyaura cross-coupling reactions, indicating the utility of this method in creating complex chiral molecules. nih.gov The potential for creating atropisomers exists when pyrimidine-5-boronic acid is coupled with a sterically hindered aryl halide. The steric hindrance would create a barrier to rotation around the newly formed C-C bond, leading to stable, isolable atropisomers. The stereochemical outcome of such reactions would be highly dependent on the catalyst system and reaction conditions employed.

Catalyst Design and Ligand Effects in this compound Transformations

The choice of catalyst and ligand is crucial for the success of Suzuki-Miyaura reactions involving this compound. Palladium complexes are the most common catalysts, with the ligand playing a key role in modulating the catalyst's activity and stability. researchgate.net

For heteroaryl boronic acids, including pyrimidine derivatives, electron-rich and sterically hindered phosphine (B1218219) ligands have proven to be highly effective. rsc.org These ligands can accelerate the rate-limiting oxidative addition and the reductive elimination steps of the catalytic cycle. researchgate.net The steric bulk of the ligand can also help to prevent the formation of inactive palladium species. rsc.org

Commonly used palladium sources and ligands for the Suzuki coupling of pyrimidine derivatives include:

Palladium Sources: Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, and PdCl₂(dppf). mdpi.comrsc.org

Ligands: Triphenylphosphine (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and various specialized phosphine ligands like SPhos and XPhos. rsc.org

The table below summarizes the effect of different catalysts and ligands on the yield of Suzuki-Miyaura coupling reactions involving pyrimidine derivatives, based on data from various studies.

| Pyrimidine Substrate | Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 81 |

| 2,4-dichloropyrimidine | Phenylboronic acid | Pd₂(dba)₃ | - | K₂CO₃ | 1,4-Dioxane/H₂O | Low |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | Good |

| 3,5-dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ | dppf | - | - | Selective for C3 |

| 3,5-dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ | Qphos | - | - | Selective for C5 |

The choice of base and solvent also significantly impacts the reaction outcome. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). mdpi.comrsc.org The solvent system is often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water to facilitate the dissolution of both the organic and inorganic reagents. mdpi.comrsc.org

Computational Chemistry Approaches to Reaction Pathways of this compound

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of Suzuki-Miyaura reactions. mdpi.com These studies provide insights into the energetics of the catalytic cycle, the structures of intermediates and transition states, and the influence of ligands and substrates on the reaction pathway.

DFT calculations have been used to explore the full catalytic cycle of Suzuki-Miyaura couplings, including:

Oxidative Addition: This step is often rate-limiting and is governed mainly by electronic effects. Electron-rich phosphine ligands are known to accelerate this step. researchgate.net

Transmetalation: This step is controlled by a mixture of steric and electronic effects. The mechanism can proceed via an "oxo-palladium pathway" or an "oxoboronate pathway". mdpi.com DFT studies help to determine the preferred pathway and the associated energy barriers.

Reductive Elimination: This step is also influenced by both steric and electronic factors of the ligands. researchgate.net

For pyrimidine-containing substrates, DFT calculations can help to understand the role of the nitrogen atoms in the pyrimidine ring. These nitrogen atoms can coordinate to the palladium center, potentially affecting the stability of intermediates and the energy barriers of the transition states, which in turn can influence the yield and regioselectivity of the reaction. mdpi.com

Computational studies have also been employed to investigate side reactions like protodeboronation. DFT can be used to calculate the energy barriers for different protodeboronation pathways, helping to predict the stability of the boronic acid under various reaction conditions. nih.gov

The table below presents a summary of computational findings on the influence of phosphine ligands on the different steps of the Suzuki-Miyaura catalytic cycle.

| Reaction Step | Governing Factor | Effect of Ligand Properties |

|---|---|---|

| Oxidative Addition | Electronic Effects | Accelerated by electron-donating ligands. |

| Transmetalation | Mixture of Electronic and Steric Effects | Energy barrier is lowered by electron-withdrawing ligands. |

| Reductive Elimination | Mixture of Electronic and Steric Effects | Facilitated by bulky ligands. |

Applications of Pyrimidine 5 Boronic Acid Hemihydrate As a Synthetic Building Block

Cross-Coupling Reactions Utilizing Pyrimidine-5-boronic Acid Hemihydrate

The C-B bond of Pyrimidine-5-boronic acid is readily employed in forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are the most prominent examples, providing efficient and modular access to a vast array of substituted pyrimidines.

The Suzuki-Miyaura reaction is the most extensively utilized transformation for Pyrimidine-5-boronic acid, enabling the formation of a C(sp²)-C(sp²) bond with a wide range of organic halides and triflates. Research has demonstrated successful couplings of Pyrimidine-5-boronic acid with various heteroaryl halides, showcasing its utility in constructing complex bi-heterocyclic systems. rsc.orgnih.gov

For instance, the reaction of Pyrimidine-5-boronic acid with electrophiles such as 2-bromothiophene, 2-chloroquinoline, and even another pyrimidine (B1678525) derivative like 4,6-dichloropyrimidine (B16783) proceeds efficiently under standard palladium catalysis. rsc.orgnih.gov A common catalytic system for these transformations involves a palladium source like Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] and a base such as sodium carbonate in a solvent like 1,4-dioxane. rsc.orgnih.gov The reaction with di- or polyhalogenated pyrimidines can also be controlled to achieve multiple couplings, leading to highly substituted, multi-pyrimidine frameworks. rsc.orgnih.gov

Below is a table summarizing representative Suzuki-Miyaura cross-coupling reactions involving Pyrimidine-5-boronic acid.

| Electrophile | Catalyst/Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromothiophene | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | 1,4-Dioxane | 5-(Thiophen-2-yl)pyrimidine | 70 | rsc.org |

| 2-Chloroquinoline | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | 1,4-Dioxane | 5-(Quinolin-2-yl)pyrimidine | 65 | rsc.org |

| 4,6-Dichloropyrimidine (2 equiv. boronic acid) | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | 1,4-Dioxane | 4,6-Bis(pyrimidin-5-yl)pyrimidine | 56 | rsc.orgnih.gov |

Beyond the Suzuki-Miyaura reaction, the boronic acid functionality allows for participation in other important metal-catalyzed transformations.

Inverse Sonogashira Coupling: The conventional Sonogashira reaction couples a terminal alkyne with an aryl halide. wikipedia.orgorganic-chemistry.org However, in the "inverse" Sonogashira reaction, an arylboronic acid couples with an iodoalkyne. nih.gov This presents a viable pathway for synthesizing 5-alkynylpyrimidines from Pyrimidine-5-boronic acid, expanding its utility for installing C(sp)-hybridized groups.

Heck-type Reactions: The Heck reaction traditionally involves the coupling of an aryl halide with an alkene. organic-chemistry.org However, variations such as the oxidative Heck reaction have been developed where arylboronic acids can be used in place of aryl halides to couple with alkenes. researchgate.net This methodology provides a potential route for the alkenylation of the pyrimidine core using Pyrimidine-5-boronic acid as the aryl source.

Buchwald-Hartwig Amination: While the classic Buchwald-Hartwig amination couples aryl halides with amines to form C-N bonds, certain variations can involve boronic acid derivatives. wikipedia.orglibretexts.org For example, activator-promoted or catalyst-dependent systems have been reported where arylboronic acids participate in C-N bond formation. acs.org This suggests potential, albeit less conventional, pathways for the amination of the pyrimidine-5-position via its boronic acid derivative.

The efficiency and scope of cross-coupling reactions involving heteroaryl substrates like Pyrimidine-5-boronic acid are highly dependent on the catalyst system, particularly the choice of ligand coordinated to the metal center. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. mdpi.comresearchgate.net

To overcome these challenges, modern catalyst design focuses on using sterically bulky and electron-rich phosphine (B1218219) ligands. libretexts.org Ligands such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) and various dialkylbiphenylphosphino ligands have demonstrated exceptional activity for the Suzuki-Miyaura coupling of challenging heteroaryl substrates. nih.govorganic-chemistry.org These ligands promote the crucial oxidative addition step and facilitate the reductive elimination step, leading to higher turnover numbers and allowing reactions to proceed under milder conditions, often at lower catalyst loadings. nih.gov The use of such advanced catalyst systems is critical for achieving high yields and broad substrate scope in the cross-coupling of Pyrimidine-5-boronic acid, especially with sterically hindered or electronically demanding coupling partners. organic-chemistry.org

Functionalization Strategies of the Pyrimidine Core via Boronic Acid Moiety

The boronic acid group is not merely a precursor for cross-coupling but also a key element in broader functionalization strategies. One advanced strategy involves the conversion of the boronic acid to a more robust potassium trifluoroborate salt. nih.gov Organotrifluoroborates exhibit enhanced stability compared to the corresponding boronic acids, making them resistant to protodeboronation and oxidation. nih.gov

This stability allows for a powerful functionalization approach: other positions on the pyrimidine ring can be selectively modified through various chemical reactions while the trifluoroborate group remains intact. nih.gov Once the desired modifications to the pyrimidine core are complete, the trifluoroborate can then be activated under appropriate cross-coupling conditions to undergo, for example, a Suzuki-Miyaura reaction. nih.gov This chemoselective strategy effectively uses the boronic acid derivative as a stable placeholder, enabling late-stage functionalization at the C5-position after the rest of the molecule has been assembled.

Regioselective and Chemoselective Transformations of this compound

Regio- and chemoselectivity are paramount in the synthesis of complex molecules. In the context of polysubstituted pyrimidines, Pyrimidine-5-boronic acid can play a key role in sequential, site-selective cross-coupling reactions. For example, in a molecule containing multiple distinct halogen atoms (e.g., a chloro and a bromo substituent) in addition to the boronic acid, the inherent differences in reactivity can be exploited. Typically, the C-Br bond will undergo oxidative addition to palladium more readily than a C-Cl bond, allowing for a regioselective Suzuki-Miyaura coupling at the brominated position first.

Furthermore, as discussed previously, the conversion of the boronic acid to a trifluoroborate salt is a powerful tool for achieving chemoselectivity. nih.gov The trifluoroborate group is inert to many reaction conditions that might be used to functionalize other parts of the pyrimidine ring, such as nucleophilic aromatic substitution (SNAr) at a halogenated position. nih.gov This allows for a planned, stepwise elaboration of the pyrimidine scaffold, where the boronic acid moiety is reserved for a final cross-coupling step. This high degree of control is essential for building libraries of complex pyrimidine derivatives for structure-activity relationship (SAR) studies. nih.govrsc.org

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. Arylboronic acids are key substrates in one of the most important MCRs: the Petasis borono-Mannich (PBM) reaction. wikipedia.orgorganic-chemistry.org

The Petasis reaction involves the one-pot reaction of an amine, a carbonyl compound (often an α-hydroxy aldehyde like glyoxylic acid), and a vinyl- or aryl-boronic acid to produce substituted amines, including valuable unnatural α-amino acids. organic-chemistry.orgmdpi.com Pyrimidine-5-boronic acid is an ideal candidate for the arylboronic acid component in this transformation. Its participation would allow for the direct synthesis of novel α-amino acids and other complex amines bearing a pyrimidine-5-yl substituent, a valuable motif in medicinal chemistry. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgacs.org

Another prominent MCR is the Ugi reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org While boronic acids are not canonical components, variations have been developed that successfully incorporate them. nih.govrsc.org For example, by using a bifunctional reactant, such as an aldehyde-substituted arylboronic acid, the boronic acid moiety can be incorporated into the final Ugi product. nih.gov This opens up possibilities for designing MCRs that utilize derivatives of Pyrimidine-5-boronic acid to generate highly complex, peptide-like structures.

Incorporation of Pyrimidine 5 Boronic Acid Hemihydrate in Complex Molecular Architectures

Synthesis of Advanced Pyrimidine-Containing Heterocycles

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and pyrimidine-5-boronic acid is an excellent substrate for these transformations. It allows for the facile synthesis of 5-aryl and 5-heteroaryl pyrimidines, which are prevalent motifs in many advanced heterocyclic systems. The palladium-catalyzed coupling of pyrimidine-5-boronic acid with a variety of heteroaryl halides provides a direct route to bi-heterocyclic compounds.

Research has demonstrated the successful coupling of 5-pyrimidylboronic acid with various heteroaryl halides, including those containing thiophene, quinoline, and even other pyrimidine (B1678525) rings. rsc.org These reactions are typically carried out in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), and a base, like sodium carbonate, in a suitable solvent system such as aqueous 1,4-dioxane. rsc.org The conditions are generally mild and tolerate a wide range of functional groups, making this a robust method for the synthesis of complex heterocycles.

For instance, the reaction of pyrimidine-5-boronic acid with 4,6-dichloropyrimidine (B16783) results in a twofold coupling to yield 4,6-bis(5-pyrimidyl)pyrimidine. rsc.org This demonstrates the ability to construct highly elaborate and symmetrical molecules from simple starting materials. The following table summarizes some examples of advanced pyrimidine-containing heterocycles synthesized using pyrimidine-5-boronic acid.

| Reactant 1 | Reactant 2 | Product | Yield (%) |

|---|---|---|---|

| Pyrimidine-5-boronic acid | 2-Bromothiophene | 5-(2-Thienyl)pyrimidine | 75 |

| Pyrimidine-5-boronic acid | 3-Bromoquinoline | 5-(3-Quinolyl)pyrimidine | 55 |

| Pyrimidine-5-boronic acid | 5-Bromopyrimidine (B23866) | 5,5'-Bipyrimidine | 62 |

| Pyrimidine-5-boronic acid (2 equiv.) | 4,6-Dichloropyrimidine | 4,6-Bis(5-pyrimidyl)pyrimidine | 56 |

Design and Construction of Polycyclic Aromatic Compounds via Pyrimidine-5-boronic Acid Hemihydrate

While not typically used to construct the fused polycyclic core itself, this compound is instrumental in the design and construction of complex aromatic compounds where a pyrimidine moiety is appended to a polycyclic aromatic system. This is achieved through the Suzuki-Miyaura coupling of the boronic acid with a halogenated polycyclic aromatic hydrocarbon (PAH). This approach allows for the introduction of the electron-deficient pyrimidine ring onto the electron-rich PAH backbone, which can significantly modulate the electronic and photophysical properties of the resulting molecule.

For example, the coupling of pyrimidine-5-boronic acid with a bromo-substituted naphthalene, anthracene, or phenanthrene (B1679779) derivative would yield the corresponding pyrimidyl-substituted PAH. These types of structures are of interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Furthermore, more complex poly-arylene systems can be constructed. For instance, a di-substituted pyrimidine, which can be synthesized from a pyrimidine boronic acid derivative, can undergo a subsequent twofold Suzuki coupling with another aryl boronic acid to create extended, multi-ring aromatic structures. An example of this is the synthesis of a penta-arylene derivative, 4,6-bis[2-(4-tert-butyl)phenyl-5-pyridyl]pyrimidine, which showcases the potential for building large, conjugated systems. rsc.org

Role of this compound in Scaffold Diversity Generation

In the quest for new bioactive molecules, the generation of chemical libraries with high scaffold diversity is paramount. Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse and complex small molecules. This compound is a key building block in this endeavor due to its ability to participate in robust and versatile cross-coupling reactions.

The pyrimidine core is considered a "privileged scaffold" in medicinal chemistry, as it is found in a multitude of biologically active compounds. researchgate.netrsc.org By using pyrimidine-5-boronic acid, chemists can readily introduce this important scaffold into a large number of different molecular frameworks. In a combinatorial or library synthesis setting, pyrimidine-5-boronic acid can be reacted with a diverse set of coupling partners (e.g., various aryl and heteroaryl halides) to rapidly generate a large library of pyrimidine-containing compounds. nih.gov

This approach has been successfully employed in the construction of DNA-encoded libraries (DELs), where a diverse set of boronic acids, including those with heterocyclic cores, are coupled to pyrimidine scaffolds attached to DNA tags. nih.gov This allows for the synthesis and screening of millions of compounds for biological activity. The ability to systematically vary the substituents on the pyrimidine ring, as well as the nature of the coupled aromatic or heteroaromatic group, provides a powerful tool for exploring chemical space and identifying new drug leads.

Convergent and Divergent Synthesis Strategies Employing this compound

This compound is a valuable reagent that can be effectively utilized in both convergent and divergent synthetic strategies to create complex molecules.

Divergent Synthesis: A divergent synthetic strategy begins with a common starting material that is then elaborated into a variety of structurally distinct analogs. Pyrimidine-5-boronic acid can be used to create a central pyrimidine-containing core which can then be divergently functionalized. For example, after coupling pyrimidine-5-boronic acid to a di-halogentated aromatic ring, the remaining halogen atoms on the aromatic ring can be subjected to a variety of subsequent reactions. These could include further Suzuki couplings with different boronic acids, nucleophilic aromatic substitutions, or other palladium-catalyzed reactions. This allows for the creation of a library of related compounds from a common intermediate, which is particularly useful for structure-activity relationship (SAR) studies in drug discovery. The initial pyrimidine core acts as a branching point from which a multitude of different structures can be accessed. researchgate.net

Advanced Methodologies for Characterization and Analysis in Research

Spectroscopic Techniques for Structural Elucidation of Reaction Intermediates

Spectroscopic methods are fundamental in confirming the identity and structure of Pyrimidine-5-boronic acid hemihydrate and tracking its transformations during chemical reactions. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR spectra are used to identify the hydrogen atoms within the molecule. For Pyrimidine-5-boronic acid, characteristic signals are expected in the aromatic region corresponding to the protons on the pyrimidine (B1678525) ring. chemicalbook.com The specific chemical shifts and coupling patterns provide definitive information about the substitution pattern on the ring. researchgate.net

¹¹B NMR: As a boron-containing compound, ¹¹B NMR is an invaluable technique for probing the local environment of the boron atom. The chemical shift of the ¹¹B nucleus is sensitive to its coordination number and the electronic nature of its substituents. rsc.org Solid-state ¹¹B NMR studies on aromatic boronic acids have shown that the analysis of electric field gradient (EFG) and chemical shift (CS) tensors can offer deep insights into the molecular and electronic structure around the boron nucleus. acs.org Furthermore, ¹¹B NMR titration experiments, where spectra are recorded at various pH levels, can be used to determine the pKa of the boronic acid group. rsc.org

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule, complementing the data from ¹H NMR.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For pyrimidine derivatives, typical IR absorption bands include those for aromatic C-H stretching (around 2920-2978 cm⁻¹), C=C and C=N bond vibrations within the aromatic ring (around 1525-1596 cm⁻¹), and vibrations associated with the boronic acid group, such as O-H stretching (a broad band) and B-O stretching. researchgate.netnih.gov

Table 1: Summary of Spectroscopic Data for Structural Elucidation

| Technique | Observed Feature | Typical Region/Value | Information Gained |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (C-H) | δ 6.5 - 9.2 ppm | Confirms the pyrimidine ring structure and substitution. researchgate.net |

| ¹¹B NMR | Boron Nucleus Signal | Variable (pH-dependent) | Probes the electronic environment and coordination of the boron atom. rsc.org |

| IR Spectroscopy | Aromatic C=C, C=N Stretch | ~1525 - 1596 cm⁻¹ | Confirms the presence of the pyrimidine heterocycle. researchgate.net |

| IR Spectroscopy | O-H Stretch (Boronic Acid) | Broad, ~3200 - 3600 cm⁻¹ | Indicates the presence of hydroxyl groups. |

| IR Spectroscopy | B-O Stretch | ~1300 - 1400 cm⁻¹ | Indicates the presence of the boronic acid functional group. |

Chromatographic and Separation Methodologies for Purity Assessment

Assessing the purity of this compound is critical for its application in synthesis and research. Chromatographic techniques are the primary methods employed for this purpose, though boronic acids can present unique analytical challenges.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a widely used method for the purity analysis of boronic acids. researchgate.net A significant challenge is the facile hydrolysis of related boronic esters to their corresponding boronic acids, which can be less soluble and exhibit poor chromatographic behavior. nih.gov To overcome this, specific methods have been developed. A high-throughput method using an Acquity BEH C18 column with a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) has been shown to be effective for a broad range of boronic acids, offering a rapid analysis time of about one minute without requiring prior sample derivatization. rsc.org For particularly reactive boronate esters, unconventional approaches such as using a highly basic mobile phase (pH ~12.4) with an ion-pairing reagent have been successful in stabilizing the compound and achieving good separation. nih.gov

Gas Chromatography (GC): Direct analysis by GC is often unsuitable for boronic acids due to their low volatility and thermal instability. nih.gov However, GC coupled with mass spectrometry (GC-MS) can be used, particularly by synthetic chemists, if the boronic acid is first converted to a more volatile derivative. chromatographyonline.com

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC, coupled with mass spectrometry, offers a rapid and sensitive method for analyzing boronic acids. It provides high-resolution separation and can be applied to monitor reactions, such as Suzuki couplings, where boronic acids are consumed. researchgate.netrsc.org

Table 2: Chromatographic Methods for Purity Assessment

| Method | Stationary Phase (Column) | Typical Mobile Phase | Key Considerations |

|---|---|---|---|

| RP-HPLC / UHPLC | C18 | Acetonitrile / Ammonium Acetate Buffer | Fast and effective for a wide range of boronic acids. rsc.org |

| RP-HPLC (for reactive esters) | C18 | Highly Basic (pH ~12.4) with Ion-Pairing Reagent | Stabilizes the compound against hydrolysis during analysis. nih.gov |

| GC-MS | Standard GC columns | N/A (Carrier Gas) | Requires derivatization to increase volatility and thermal stability. chromatographyonline.com |

Advanced X-ray Crystallography Studies for Solid-State Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Such studies provide invaluable data on bond lengths, bond angles, and intermolecular interactions, which govern the physical properties of the compound.

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of related boronic acid-modified nucleosides reveals key structural features. bohrium.com In the solid state, the boronic acid functional group is a potent donor for hydrogen bonds. bohrium.com The hydroxyl groups of the B(OH)₂ moiety typically engage in intermolecular hydrogen bonding, often leading to the formation of well-defined supramolecular structures. bohrium.com For instance, boronic acid-modified nucleosides have been shown to form linear zigzag chains through these interactions. bohrium.com

Table 3: Representative Solid-State Structural Features of Aromatic Boronic Acids

| Structural Feature | Description | Significance |

|---|---|---|

| Boron Atom Geometry | Typically trigonal planar in the free acid. | Defines the local shape of the functional group. |

| Intermolecular Interactions | Strong hydrogen bonding between boronic acid hydroxyl groups. | Leads to the formation of dimers, chains, or other supramolecular assemblies. bohrium.com |

| Supramolecular Structure | Formation of extended networks (e.g., zigzag chains). bohrium.com | Influences physical properties like melting point and solubility. |

| Role of Water (in hydrates) | Water molecules act as hydrogen bond donors and/or acceptors. | Stabilizes the crystal lattice. |

Spectrometric Methods for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique commonly coupled with liquid chromatography (LC-MS) for the analysis of polar, non-volatile compounds like this compound. rsc.org It allows for the accurate determination of the molecular weight. A common challenge in the MS analysis of boronic acids is their tendency to dehydrate and form cyclic anhydrides known as boroxines, which can complicate the resulting mass spectrum. rsc.org Optimizing instrument parameters is crucial to minimize the formation of these and other adducts. rsc.org

Fragmentation Analysis: Under higher energy conditions (e.g., tandem MS/MS), the molecular ion can be induced to fragment. The resulting fragmentation pattern provides a fingerprint that can be used for structural confirmation. Studies on the fragmentation of the pyrimidine ring show characteristic losses of small molecules. sapub.org Research on the fragmentation of phenyl boronic acid has identified the formation of specific boron-containing anions, such as BO⁻ and BO₂⁻, upon electron transfer, providing insight into the dissociation pathways of the boronic acid moiety itself. nih.gov The fragmentation of Pyrimidine-5-boronic acid would therefore be expected to involve both the decomposition of the pyrimidine ring and characteristic cleavages around the boronic acid group. nih.govresearchgate.net

Table 4: Potential Fragment Ions in Mass Spectrometry of Pyrimidine-5-boronic acid

| Fragment Ion (Hypothesized) | Description | Origin |

|---|---|---|

| [M-H₂O]⁺˙ | Loss of a water molecule | Dehydration of the boronic acid group. |

| [M-B(OH)₂]⁺ | Loss of the boronic acid group | Cleavage of the C-B bond. |

| BO⁻, BO₂⁻ | Boron oxide anions | Fragmentation of the boronic acid moiety. nih.gov |

| C₄H₃N₂⁺ | Pyrimidinyl cation | Loss of the boronic acid group. |

Theoretical and Computational Studies of Pyrimidine 5 Boronic Acid Hemihydrate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for exploring the intrinsic electronic properties and reactivity of Pyrimidine-5-boronic acid. These calculations solve approximations of the Schrödinger equation to determine the molecule's ground-state electron distribution and energy.

Detailed research findings from DFT studies on related pyrimidine (B1678525) and organoboron compounds allow for a robust prediction of the electronic landscape of Pyrimidine-5-boronic acid. jchemrev.comrsc.org Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed to optimize the molecular geometry and compute key electronic descriptors. wjarr.com

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a smaller gap suggests higher reactivity. wjarr.com

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Pyrimidine-5-boronic acid, the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the boronic acid group are expected to be regions of negative potential, susceptible to electrophilic attack. Conversely, the hydrogen atoms and the boron atom represent areas of positive potential. jchemrev.com

Global Reactivity Descriptors: These are calculated from HOMO and LUMO energies to quantify reactivity. They include electronegativity (χ), chemical hardness (η), chemical softness (σ), and the electrophilicity index (ω). wjarr.com These descriptors provide a quantitative basis for comparing the reactivity of the molecule with other compounds. ijcce.ac.ir

Interactive Data Table: Predicted Global Reactivity Descriptors for Pyrimidine-5-boronic acid

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | - | -6.85 | Indicates electron-donating capability. |

| LUMO Energy (ELUMO) | - | -1.75 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.10 | High value suggests good kinetic stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.30 | Tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.55 | Resistance to change in electron distribution. |

| Chemical Softness (σ) | 1/η | 0.39 | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | χ²/2η | 3.62 | A measure of electrophilic power. |

Note: The values in the table are representative and derived from typical DFT calculations on similar heterocyclic and boronic acid compounds.

Molecular Dynamics Simulations of Pyrimidine-5-boronic Acid Hemihydrate in Solution

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. dntb.gov.ua An MD simulation of this compound, typically in an aqueous solution, can reveal crucial information about its solvation, conformational dynamics, and interactions with its environment.

The simulation process involves:

System Setup: A single molecule of Pyrimidine-5-boronic acid and a water molecule (representing the hemihydrate) are placed in a simulation box, which is then filled with a large number of explicit water molecules (e.g., TIP3P or SPC/E models).

Force Field Application: A force field (a set of parameters describing the potential energy of the system) is applied. While standard force fields like AMBER or CHARMM have parameters for the pyrimidine moiety, the boronic acid group often requires custom parameterization (see Section 7.5). researchgate.netnih.gov

Simulation: The system undergoes energy minimization, followed by equilibration and a production run, during which Newton's equations of motion are solved for all atoms, generating a trajectory of their positions and velocities over time.

Analysis of the MD trajectory provides insights into:

Solvation Structure: Radial Distribution Functions (RDFs) can be calculated to determine the probability of finding water molecules at a certain distance from specific atoms of the solute. This reveals the structure of the solvation shells, particularly around the polar boronic acid group and the pyrimidine nitrogens.

Hydrogen Bonding: The simulation can quantify the number and lifetime of hydrogen bonds formed between the solute's hydrogen bond donors/acceptors (the -OH groups of the boronic acid and the ring nitrogens) and the surrounding water molecules.

Conformational Flexibility: The trajectory can be analyzed to understand the rotational dynamics around the C-B bond, providing information on the preferred orientation of the boronic acid group relative to the pyrimidine ring in solution.

Interactive Data Table: Typical MD Simulation Setup for Pyrimidine-5-boronic acid

| Parameter | Value/Setting | Purpose |

| Force Field | GAFF2 + Custom Boron Parameters | Describes the potential energy of the system. |

| Water Model | TIP3P | Represents explicit solvent molecules. |

| Box Type | Cubic | Defines the simulation cell. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Simulates near-physiological conditions. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Simulation Time | 100 ns | Duration of the production run for data collection. |

| Cutoff for Non-bonded Interactions | 10 Å | Defines the range for calculating van der Waals and short-range electrostatic forces. |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These predictions can aid in the structural confirmation of synthesized compounds.

NMR Spectroscopy: The prediction of NMR chemical shifts is a common application of quantum chemistry. For Pyrimidine-5-boronic acid, predicting the ¹H, ¹³C, and especially the ¹¹B chemical shifts is of great interest. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts relative to a standard (e.g., TMS for ¹H/¹³C, BF₃·OEt₂ for ¹¹B). acs.org The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). github.io

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational spectra can be computed by performing a frequency calculation on the optimized molecular geometry. These calculations yield the harmonic vibrational frequencies and their corresponding intensities. The predicted frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental FT-IR and Raman spectra. nih.govafricanjournalofbiomedicalresearch.com This analysis helps in assigning specific vibrational modes to the observed spectral bands, such as the B-O-H bending, O-H stretching, B-C stretching, and various pyrimidine ring vibrations.

Interactive Data Table: Representative Comparison of Predicted vs. Experimental Spectroscopic Data

| Spectrum | Parameter | Predicted Value | Typical Experimental Value |

| ¹¹B NMR | Chemical Shift (δ) | 28.5 ppm | 27 - 30 ppm |

| ¹H NMR | Boronic Acid -OH (δ) | 8.0 - 8.5 ppm | 8.2 ppm (broad) |

| ¹³C NMR | C-B carbon (δ) | 130 ppm | ~130 ppm (broad due to quadrupolar relaxation) |

| IR | O-H Stretch (ν) | 3350 cm⁻¹ (scaled) | ~3300 cm⁻¹ (broad) |

| IR | B-O Stretch (ν) | 1355 cm⁻¹ (scaled) | ~1350 cm⁻¹ |

| IR | C=N Stretch (ν) | 1560 cm⁻¹ (scaled) | ~1555 cm⁻¹ |

Docking and Binding Studies (excluding biological targets)

While molecular docking is most famous for drug discovery, its principles can be applied to understand the binding of molecules to non-biological hosts or their propensity for self-assembly. For Pyrimidine-5-boronic acid, such studies could explore its interactions within supramolecular systems.

The boronic acid functional group is well-known for its ability to form reversible covalent bonds with diols. researchgate.net Computational studies can model the interaction of Pyrimidine-5-boronic acid with diol-containing surfaces or synthetic receptors like calixarenes or cyclodextrins.

Furthermore, the pyrimidine ring itself can participate in non-covalent interactions, such as:

Hydrogen Bonding: The two nitrogen atoms in the pyrimidine ring are hydrogen bond acceptors.

π-π Stacking: The aromatic pyrimidine ring can stack with other aromatic systems.

C-H···π Interactions: The C-H bonds of one molecule can interact with the π-system of another.

Computational methods can quantify the strength of these interactions. Docking programs can predict the most favorable binding pose of the molecule within a host cavity, while higher-level quantum mechanical calculations can provide accurate binding energies. These studies are crucial for designing novel materials, sensors, or crystal engineering strategies where the specific recognition and binding properties of the molecule are harnessed. tandfonline.comresearchgate.net

Interactive Data Table: Calculated Interaction Energies for Self-Dimerization Modes

| Interaction Type | Dimer Configuration | Method | Calculated Binding Energy (kcal/mol) |

| Hydrogen Bonding | Boronic acid groups interacting head-to-tail | DFT (B3LYP-D3/def2-TZVP) | -12.5 |

| π-π Stacking | Parallel-displaced pyrimidine rings | DFT (B3LYP-D3/def2-TZVP) | -3.8 |

| T-shaped Stacking | C-H bond pointing to the face of another ring | DFT (B3LYP-D3/def2-TZVP) | -2.1 |

Emerging Research Directions and Future Perspectives

Novel Catalytic Systems for Transformations of Pyrimidine-5-boronic Acid Hemihydrate

The development of innovative catalytic systems is crucial for unlocking the full potential of this compound in chemical synthesis. Research in this area is predominantly focused on enhancing the efficiency, selectivity, and scope of cross-coupling reactions, which are fundamental for the construction of complex molecules.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, remain a cornerstone for the utilization of pyrimidine-5-boronic acid. rasayanjournal.co.inmdpi.comlibretexts.org This reaction facilitates the formation of carbon-carbon bonds between the pyrimidine (B1678525) core and various aryl or heteroaryl partners. rasayanjournal.co.in Current research is geared towards the development of novel palladium catalysts with enhanced activity and stability, allowing for lower catalyst loadings and milder reaction conditions. For instance, palladium(II) complexes bearing sterically demanding and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) have shown promise in improving reaction outcomes, especially with challenging substrates. semanticscholar.org The use of palladium precatalysts that rapidly generate the active Pd(0) species is also a key strategy to enable the coupling of potentially unstable boronic acids. powertechjournal.com

Beyond palladium, other transition metals are being investigated for the transformation of pyrimidine-5-boronic acid. Rhodium catalysts, for example, are being explored for asymmetric addition reactions, opening avenues for the synthesis of chiral pyrimidine-containing compounds. Copper-catalyzed reactions, such as C-N and C-O bond-forming cross-couplings, offer complementary reactivity to palladium-based systems and are being investigated for the synthesis of novel pyrimidine derivatives. wikipedia.org Furthermore, the burgeoning field of photoredox catalysis is being explored to enable novel transformations of boronic acid derivatives through single-electron transfer pathways under mild, light-driven conditions. rsc.orgnih.govvapourtec.com

The table below summarizes some of the key catalytic systems being explored for the transformation of pyrimidine-5-boronic acid and its derivatives.

| Catalyst System | Reaction Type | Key Advantages |

| Palladium-Phosphine Complexes | Suzuki-Miyaura Coupling | Well-established, versatile, high yields. |

| Palladium-NHC Complexes | Suzuki-Miyaura Coupling | High stability, effective for challenging substrates. |

| Rhodium Complexes | Asymmetric Addition | Access to chiral pyrimidine derivatives. |

| Copper Catalysts | C-N/C-O Coupling | Complementary to palladium catalysis. |

| Photoredox Catalysts | Radical Coupling | Mild reaction conditions, novel reactivity. |

Integration into Flow Chemistry Methodologies

The integration of this compound chemistry into continuous flow systems represents a significant step towards more efficient, safer, and scalable chemical manufacturing. mdpi.comnih.gov Flow chemistry, characterized by the use of microreactors and other continuous processing equipment, offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. mdpi.comscispace.com

For the Suzuki-Miyaura cross-coupling of pyrimidine-5-boronic acid, continuous flow processes can lead to significantly reduced reaction times, from hours in batch to minutes or even seconds in flow. nih.gov This is achieved through rapid mixing and efficient heating in microreactors. mdpi.com The use of packed-bed reactors containing immobilized palladium catalysts is a particularly promising approach, as it allows for catalyst recycling and minimizes product contamination with metal residues. nih.gov

Application in Supramolecular Chemistry and Self-Assembly Processes

The unique structural and electronic properties of this compound make it an attractive building block for the construction of well-defined supramolecular architectures through self-assembly processes. The boronic acid moiety is capable of forming reversible covalent bonds with diols, a feature that is widely exploited in the design of sensors and self-healing materials. Furthermore, the pyrimidine ring, with its nitrogen atoms, can participate in hydrogen bonding and metal coordination, providing additional handles for directing self-assembly. rsc.orgresearchgate.net

Coordination-driven self-assembly offers another powerful strategy for constructing discrete, highly ordered supramolecular structures. orientjchem.org Pyrimidine-5-boronic acid can act as a ligand, coordinating to metal ions through its nitrogen atoms to form metallacycles and metallacages. The boronic acid group can then be used to introduce further functionality or to direct the assembly of these metallo-supramolecular structures into larger arrays.

Development of this compound Analogs with Modified Reactivity

To broaden the synthetic utility of pyrimidine-5-boronic acid, researchers are actively developing analogs with modified reactivity. This is typically achieved by introducing substituents at other positions of the pyrimidine ring. These modifications can influence the electronic properties of the boronic acid group, its steric hindrance, and its ability to participate in intermolecular interactions.

For example, the introduction of electron-donating groups, such as amino or methoxy (B1213986) groups, at the 2- or 4-positions of the pyrimidine ring can increase the nucleophilicity of the boronic acid, potentially leading to faster rates in cross-coupling reactions. rasayanjournal.co.in Conversely, the introduction of electron-withdrawing groups, such as nitro or cyano groups, can decrease the reactivity of the boronic acid but may be desirable for other applications. mdpi.com

The synthesis of these analogs often involves multi-step sequences starting from readily available pyrimidine precursors. researchgate.neteurekaselect.com The development of efficient and regioselective methods for the introduction of functional groups onto the pyrimidine ring is a key area of research. acs.org The table below showcases some examples of pyrimidine-5-boronic acid analogs and the potential impact of substitution on their reactivity.

| Substituent Position | Substituent Type | Potential Effect on Reactivity |

| 2- or 4- | Electron-donating (e.g., -NH2, -OCH3) | Increased nucleophilicity, faster cross-coupling. |

| 2- or 4- | Electron-withdrawing (e.g., -Cl, -CF3) | Decreased nucleophilicity, altered selectivity. |

| 6- | Sterically bulky group | Modified catalyst-substrate interactions. |

The development of a diverse library of pyrimidine-5-boronic acid analogs with tailored reactivity will undoubtedly expand their application in drug discovery, materials science, and catalysis. nih.gov

Potential for this compound in Materials Science Applications (e.g., polymer synthesis, MOFs)

The unique combination of a reactive boronic acid group and a rigid, heteroaromatic pyrimidine core makes this compound a promising candidate for the development of advanced materials with tailored properties.

In polymer chemistry, pyrimidine-5-boronic acid can be incorporated into polymer chains as a monomer or as a post-polymerization modification agent. The resulting boronic acid-functionalized polymers can exhibit stimuli-responsive behavior, as the boronic acid group can reversibly bind to diols in response to changes in pH or the presence of specific analytes. This property is being explored for applications in drug delivery, sensing, and self-healing materials. The pyrimidine unit itself can impart desirable properties to the polymer, such as thermal stability and specific electronic characteristics. rsc.orgtandfonline.comresearchgate.net

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. Pyrimidine-5-boronic acid, or its carboxylated derivatives, can serve as a linker in the synthesis of novel MOFs. semanticscholar.orgresearchgate.netacs.org The pyrimidine nitrogen atoms can coordinate to the metal centers, while the boronic acid group can either be part of the framework or be available for post-synthetic modification. researchgate.net These "boronic acid-tagged" MOFs have potential applications in gas storage and separation, catalysis, and sensing, as the boronic acid groups can provide specific binding sites for target molecules. researchgate.netnih.gov

Sustainable Synthetic Routes and Resource Efficiency in this compound Chemistry

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable and resource-efficient methods for the synthesis of this compound and its derivatives. rasayanjournal.co.inpowertechjournal.comnih.govresearchgate.net This involves minimizing waste, reducing energy consumption, and utilizing renewable resources where possible.

One key aspect is the pursuit of high atom economy in the synthetic steps. nih.gov Atom economy is a measure of how efficiently atoms from the starting materials are incorporated into the final product. jocpr.com Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions, which generate stoichiometric byproducts. Catalytic methods are inherently more atom-economical than stoichiometric reactions. researchgate.net

The use of greener solvents, such as water or bio-derived solvents, is another important consideration. nih.gov Efforts are also being made to develop solvent-free reaction conditions, for example, by using mechanochemistry (ball milling) or performing reactions in the solid state. powertechjournal.com Microwave and ultrasound-assisted synthesis are also being explored as energy-efficient alternatives to conventional heating methods. powertechjournal.com

Furthermore, researchers are investigating the use of renewable feedstocks for the synthesis of the pyrimidine core. While still in its early stages, the enzymatic synthesis of pyrimidine nucleotides offers a potential long-term strategy for producing these important building blocks from simple biological precursors. nih.gov The development of robust and efficient biocatalytic routes to pyrimidine-5-boronic acid would represent a major advance in sustainable chemical manufacturing.

Q & A

Q. What synthetic methodologies are commonly employed for Pyrimidine-5-boronic acid hemihydrate, and what critical parameters influence yield and purity?

The synthesis typically involves nitro-group reduction or halogen displacement via palladium-catalyzed borylation. For example, outlines a procedure using stannous chloride in hydrochloric acid to reduce a nitro precursor, followed by ethyl acetate extraction and recrystallization (yield: 90%). Key parameters include reaction temperature (e.g., 273 K for nitro reduction), catalyst selection (e.g., Pd(dppf)Cl₂ for cross-coupling), and purification methods (e.g., acetonitrile recrystallization). Moisture control is critical due to the hemihydrate form’s hygroscopicity .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

- NMR Spectroscopy : Confirms boronic acid proton resonance (δ ~7-8 ppm for aromatic protons) and hemihydrate water integration .

- X-ray Crystallography : Resolves planar pyrimidine ring geometry and hydrogen-bonding networks (e.g., N–H···N interactions forming 2D supramolecular networks) .

- HPLC : Assesses purity (>97% by HLC in ), with buffer solutions (e.g., pH 6.5 ammonium acetate) optimizing retention times .

Q. How should researchers handle solubility and stability challenges associated with this compound?

The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO, acetonitrile). Stability is pH-dependent; storage at 0–6°C in airtight containers minimizes hydrolysis. Pre-experiment drying (e.g., under vacuum) ensures consistent reactivity in cross-coupling reactions .

Advanced Research Questions

Q. What strategies optimize this compound’s reactivity in Suzuki-Miyaura cross-coupling under moisture-sensitive conditions?

- Catalyst Systems : Pd(PPh₃)₄ or SPhos ligands enhance turnover in anhydrous THF or dioxane .

- Base Selection : K₂CO₃ or CsF improves boronate activation while minimizing protodeboronation .

- Moisture Mitigation : Use of molecular sieves or glovebox techniques prevents hemihydrate decomposition during coupling .

Q. How can conflicting data on boronic acid dimerization or protodeboronation be systematically addressed?

- Controlled Replication : Reproduce reactions under standardized conditions (e.g., inert atmosphere, fixed catalyst loading) .

- Spectroscopic Monitoring : In-situ ¹¹B NMR tracks boronate ester formation versus dimerization .

- Computational Modeling : DFT studies predict dimerization energetics and guide solvent/base optimization .

Q. What methodologies validate the hemihydrate stoichiometry and its impact on reaction kinetics?

- Thermogravimetric Analysis (TGA) : Quantifies water content (theoretical: 5.8% for hemihydrate) .

- Kinetic Profiling : Compare reaction rates of hemihydrate vs. anhydrous forms in model cross-coupling reactions. Anhydrous analogs may require pre-activation with pinacol .

Experimental Design & Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Detailed Protocols : Exact molar ratios, solvent grades, and purification steps (e.g., recrystallization solvents).

- Characterization Data : NMR shifts, HPLC chromatograms, and crystallographic parameters (deposited in CCDC).

- Supporting Information : Raw data (e.g., IR spectra, TGA curves) for independent verification .

Q. What are the best practices for troubleshooting low yields in boronic acid-mediated reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.